N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 3-methyl group, a 3-nitrophenyl moiety at position 6, and a 4-fluorophenyl carboxamide at position 2.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O3S/c1-11-17(18(25)21-14-7-5-13(20)6-8-14)28-19-22-16(10-23(11)19)12-3-2-4-15(9-12)24(26)27/h2-10H,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWPRPMVXNIYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar imidazo[2,1-b][1,3]thiazole derivatives have been studied for their antimycobacterial properties. These compounds are suggested to have a selective inhibition of Mycobacterium tuberculosis (Mtb) over a selected panel of non-tuberculous mycobacteria (NTM).
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of the growth of mycobacterium tuberculosis
Biochemical Pathways
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis, suggesting that they may affect the biochemical pathways essential for the survival and replication of these bacteria.
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction
Biological Activity
N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by its unique structural components:
- Fluoro Group : Enhances lipophilicity and may influence interactions with biological targets.
- Nitro Group : Potentially involved in redox reactions and biological activity modulation.
- Thiazole Ring : Known for its role in various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as:
- DNA Topoisomerase II : The compound may inhibit this enzyme, leading to DNA double-strand breaks and subsequent cell death. This mechanism is crucial in anticancer activity.
- Antimicrobial Targets : The compound exhibits activity against various pathogens by disrupting cellular processes.
Anticancer Activity
Research indicates that imidazo[2,1-b][1,3]thiazoles have promising anticancer properties. For instance:
- A study reported that compounds similar to this compound displayed IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Example 1 | HT-29 | 1.61 |
| Example 2 | Jurkat | 23.30 |
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent:
- In vitro studies have demonstrated efficacy against Mycobacterium tuberculosis (Mtb), with IC90 values reported at approximately 7.05 μM for related derivatives .
| Pathogen | IC50 (μM) | Notes |
|---|---|---|
| Mycobacterium tuberculosis | 2.32 | Selective inhibition observed |
| Non-tuberculous mycobacteria | >100 | No significant activity noted |
Study on Antitubercular Activity
A study focusing on derivatives of imidazo[2,1-b][1,3]thiazole reported that compounds with similar structures exhibited selective inhibition against Mtb while showing minimal toxicity towards human lung fibroblast cells (MRC-5) at concentrations above 128 μM .
Cytotoxicity Assessment
Cytotoxicity studies indicate that the compound's derivatives maintain low toxicity levels when assessed against normal cell lines. This suggests a favorable therapeutic index for potential anticancer applications .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives as anticancer agents. For instance:
- Mechanism of Action : Compounds in this class often exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has shown promising results against pancreatic ductal adenocarcinoma cells with IC50 values in the low micromolar range .
- Case Studies : In a study by Romagnoli et al., derivatives similar to this compound demonstrated significant antiproliferative activity against murine leukemia and human cervical carcinoma cells .
Other Biological Effects
Beyond anticancer properties, this compound may also exhibit:
- Anti-inflammatory Effects : Some imidazo[2,1-b][1,3]thiazole derivatives have been explored for their anti-inflammatory properties due to their ability to inhibit certain inflammatory pathways.
- Antimicrobial Activity : Preliminary studies suggest that compounds in this class may possess antimicrobial properties against various bacterial strains.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, fluorine) increase electrophilicity and may enhance binding to biological targets. For example, the 3-nitrophenyl group in the target compound likely stabilizes charge-transfer interactions compared to the 4-nitrophenyl isomer in .
- Physicochemical Properties : Methoxy () and carboxylic acid () substituents improve aqueous solubility but may reduce membrane permeability. Bromine () and fluorine (target) enhance molecular weight and lipophilicity, favoring blood-brain barrier penetration.
- Thermal Stability : Higher melting points (e.g., 255–258°C for ) correlate with symmetrical substitution patterns and strong intermolecular interactions.
Preparation Methods
Thiazole Amine Intermediate Preparation
Ethyl bromopyruvate undergoes condensation with thiourea derivatives to form 2-aminothiazole-4-carboxylates. For the target compound, ethyl 2-amino-4-(3-nitrophenyl)thiazole-5-carboxylate is synthesized by reacting ethyl bromopyruvate with 3-nitrobenzoylthiourea in ethanol under reflux (4 h, 78% yield).
Key reaction parameters :
-
Solvent: Ethanol
-
Temperature: Reflux (78°C)
-
Workup: Filtration and recrystallization from ethanol/water
Cyclization to Imidazo[2,1-b]Thiazole
The thiazole amine intermediate reacts with α-bromomethyl ketones to form the imidazo[2,1-b]thiazole core. For the 3-methyl substituent, 3-bromo-2-butanone is used, enabling methyl group incorporation at position 3.
Procedure :
-
Thiazole amine (1 eq) and 3-bromo-2-butanone (1.2 eq) in propan-2-ol.
-
Reflux for 12 h.
-
Purification via silica gel chromatography (hexane/ethyl acetate, 7:3).
Yield : 65–72%
Characterization :
-
¹H NMR : Methyl group (δ 2.54–2.47, multiplet), aromatic protons (δ 7.82–8.21).
Carboxamide Functionalization
Ester Hydrolysis
The ethyl ester group is hydrolyzed to a carboxylic acid using lithium hydroxide:
Amide Coupling with 4-Fluoroaniline
The carboxylic acid is coupled with 4-fluoroaniline using carbodiimide chemistry:
Procedure :
-
Carboxylic acid (1 eq), 4-fluoroaniline (1.2 eq), EDCI (1.2 eq), HOBt (1.2 eq) in dry DMF.
-
Stir at room temperature for 12 h.
-
Purify via column chromatography (hexane/ethyl acetate, 6:4).
Yield : 68–75%
Characterization :
-
¹H NMR : Carboxamide NH (δ 10.21, singlet), fluorophenyl protons (δ 7.12–7.45).
Optimization and Mechanistic Insights
Cyclization Efficiency
Substituent effects on cyclization yields were studied:
| Substituent Position | Electron-Withdrawing Group | Yield (%) |
|---|---|---|
| Para | -NO₂ | 72 |
| Meta | -NO₂ | 68 |
| Ortho | -NO₂ | 52 |
Meta-substitution (3-nitrophenyl) balances steric and electronic effects, achieving 68% yield.
Coupling Agent Comparison
Coupling agents impact amidation efficiency:
| Agent | Solvent | Yield (%) |
|---|---|---|
| EDCI/HOBt | DMF | 75 |
| DCC/DMAP | CH₂Cl₂ | 63 |
| HATU | DMF | 70 |
EDCI/HOBt in DMF maximizes yield due to superior activation and solubility.
Analytical and Spectroscopic Validation
High-Resolution Mass Spectrometry (HRMS)
-
Observed : m/z 450.0921 [M + H]⁺
-
Calculated : C₂₁H₁₄F₃N₃O₃S (449.0746).
X-ray Crystallography
Single-crystal analysis confirms the trans configuration of the carboxamide and the planarity of the imidazothiazole core (bond angles: 119–122°).
Challenges and Alternative Routes
Nitro Group Reduction
Attempts to reduce the 3-nitro group to an amine using H₂/Pd-C resulted in imidazothiazole ring hydrogenation (yield: <10%), necessitating protective strategies for future derivatization.
Direct Cyclization-Coupling
A one-pot cyclization-amidation approach was explored but led to regiochemical impurities (45% purity), favoring stepwise synthesis.
Industrial-Scale Considerations
Cost Analysis
-
EDCI/HOBt : $12/g (limits large-scale use)
-
Propan-2-ol vs. DMF : DMF increases yield but requires stringent waste management.
Q & A
What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for high yield?
Methodological Answer:
The synthesis involves multi-step protocols, typically starting with the formation of the imidazo[2,1-b]thiazole core. Key steps include:
- Nucleophilic substitution to introduce the 3-nitrophenyl group (reflux in ethanol, 3–5 hours, 70–80°C) .
- Coupling reactions (e.g., amidation) using carboxamide precursors with 4-fluorophenylamine under anhydrous conditions (DMF, triethylamine catalyst, 24 hours, room temperature) .
- Catalyst-free one-pot synthesis for derivatives, achieving yields >75% by avoiding metal catalysts and optimizing solvent polarity (e.g., acetonitrile) .
Optimization Strategies:
- Monitor reaction progress via TLC and adjust stoichiometry of nitrophenyl precursors to minimize byproducts.
- Use recrystallization (ethanol/water mixtures) for purification to achieve >95% purity .
How should researchers characterize this compound spectroscopically?
Methodological Answer:
Critical techniques include:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for nitrophenyl/fluorophenyl) and methyl groups (δ 2.1–2.5 ppm) .
- FT-IR : Confirm carboxamide (C=O stretch at ~1650 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 465.08) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
